![molecular formula C10H9N3O B2615794 4-(1H-Pyrazol-1-yl)benzamide CAS No. 1019012-35-1](/img/structure/B2615794.png)
4-(1H-Pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1H-Pyrazol-1-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has a molecular formula of C10H9N3O and an average mass of 187.198 Da .
Synthesis Analysis
A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives were synthesized and their activities against BCR-ABL1 kinase in vitro were evaluated . All new compounds showed from moderate to potent activities against wild-type (wt) BCR-ABL1 kinase .
Molecular Structure Analysis
The molecular structure of “4-(1H-Pyrazol-1-yl)benzamide” was characterized by 1H NMR, 13C NMR, and HR-MS . Theoretical structural analysis of the new 4-(1H-pyrazol-1-yl)benzenesulfonamide series using a molecular modeling approach was also performed .
科学的研究の応用
Antileishmanial Structures
The compound has been used in the synthesis of new active antileishmanial structures . Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year . The experimental data showed an active profile for some compounds against Leishmania infantum and Leishmania amazonensis .
HSP90 Inhibitors
A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors . Heat shock protein 90 (HSP90) is a promising anticancer drug target . Among these selected compounds, one displayed the most potent anti-proliferative activities .
Treatment for Idiopathic Pulmonary Fibrosis
The compound has been used in the treatment of Idiopathic Pulmonary Fibrosis (IPF), a chronic fatal lung disease .
BCR-ABL Kinase Inhibitors
The compound has been used in the design and synthesis of BCR-ABL kinase inhibitors . BCR-ABL is a fusion gene product associated with chronic myeloid leukemia .
特性
IUPAC Name |
4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVWJHYYJKVAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。